5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-BENZOYL-5-[4-(TERT-BUTYL)PHENYL]-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZOYL-5-[4-(TERT-BUTYL)PHENYL]-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multiple steps, including the formation of the pyrrolidine ring, introduction of the benzoyl group, and the addition of the tert-butyl and dimethylamino groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. These methods can help scale up the production while maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
4-BENZOYL-5-[4-(TERT-BUTYL)PHENYL]-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The dimethylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the benzoyl group yields a hydroxyl group.
Scientific Research Applications
4-BENZOYL-5-[4-(TERT-BUTYL)PHENYL]-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-BENZOYL-5-[4-(TERT-BUTYL)PHENYL]-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives with different substituents, such as:
- 4-BENZOYL-5-[4-(METHYL)PHENYL]-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE
- 4-BENZOYL-5-[4-(ETHYL)PHENYL]-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE
Uniqueness
The uniqueness of 4-BENZOYL-5-[4-(TERT-BUTYL)PHENYL]-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H32N2O3 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(4E)-5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H32N2O3/c1-26(2,3)20-14-12-18(13-15-20)22-21(23(29)19-10-7-6-8-11-19)24(30)25(31)28(22)17-9-16-27(4)5/h6-8,10-15,22,29H,9,16-17H2,1-5H3/b23-21+ |
InChI Key |
ZKMKBCFZTZTODX-XTQSDGFTSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CCCN(C)C |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCCN(C)C |
Origin of Product |
United States |
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